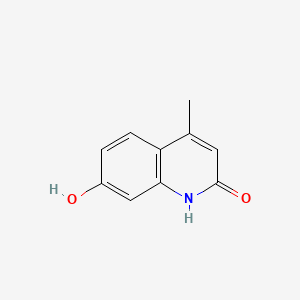

Uvangoletin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

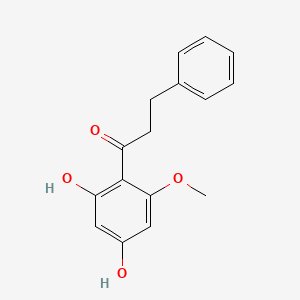

Uvangoletin, also known as zhongjiefeng, belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

Applications De Recherche Scientifique

Apoptosis Induction in Cancer Cells

Uvangoletin has shown potential in cancer research, particularly for its ability to induce apoptosis in cancer cells. A study by Zheng et al. (2016) found that this compound induced apoptosis in HL-60 cells, a type of leukemia cell, through a mitochondria-mediated pathway. It downregulated anti-apoptotic proteins and upregulated pro-apoptotic proteins, leading to the release of cytochrome c from mitochondria to the cytoplasm. Importantly, this study highlighted that this compound did not cause adverse reactions like myelosuppression, leucopenia, or gastrointestinal tract disturbances, which are common side effects of many cancer treatments (Zheng et al., 2016).

Superoxide Scavenging Properties

This compound has been identified in various natural sources, like Cedrelopsis grevei seeds. Koorbanally et al. (2003) reported the isolation of this compound and other compounds from these seeds, with this compound showing superoxide scavenging properties. This suggests its potential role in combating oxidative stress, which is implicated in various diseases and aging processes (Koorbanally et al., 2003).

Cytotoxicity and Antioxidative Activity

A comparative study on the cytotoxicity and antioxidative activity of various flavonoids, including this compound, was conducted by Li et al. (2008). They found that this compound exhibited marked cytotoxicity and discussed the relationships between its structure and its antioxidative and cytotoxic activities. This research provides insights into the dual nature of flavonoids like this compound, which can be beneficial at certain doses and potentially harmful at higher doses (Li et al., 2008).

Antibacterial Activity

This compound has also been studied for its antibacterial properties. Isobe et al. (2002) isolated this compound from the Brazilian medicinal plant Pariparoba and found it to exhibit significant antibacterial activity against Helicobacter pylori, a bacterium linked to stomach ulcers and cancer (Isobe et al., 2002).

Anti-HIV-1 Protease Activity

In the search for anti-HIV treatments, Cheenpracha et al. (2006) identified this compound among other compounds from the methanol extract of Boesenbergia pandurata rhizomes. They found that some of these compounds, including this compound, showed mild anti-HIV-1 protease activity. This suggests a potential avenue for the development of new HIV treatments (Cheenpracha et al., 2006).

Insecticidal Activity

This compound was also identified as one of the compounds isolated from Piper species in a study by Murillo et al. (2014). They tested these compounds against Spodoptera frugiperda, a crop pest, and found that some, including this compound, showed insecticidal activity. This research highlights the potential use of this compound in pest management strategies (Murillo et al., 2014).

Propriétés

Formule moléculaire |

C16H16O4 |

|---|---|

Poids moléculaire |

272.29 g/mol |

Nom IUPAC |

1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one |

InChI |

InChI=1S/C16H16O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-6,9-10,17,19H,7-8H2,1H3 |

Clé InChI |

FYPYWIYWMVCNCS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O |

SMILES canonique |

COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O |

Synonymes |

uvangoletin zhongjiefeng |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4S,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate](/img/structure/B1236260.png)

![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B1236261.png)

![2H-10,1a-(Epoxymethano)oxireno[4,5]cyclodeca[1,2-b]furan-12-one, 3,6,10,10a-tetrahydro-5,9-dimethyl-, [1aS-(1aR*,4E,10R*,10aR*)]-](/img/structure/B1236266.png)

![N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1236278.png)

![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium](/img/structure/B1236279.png)

![[3,5-dihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1236280.png)